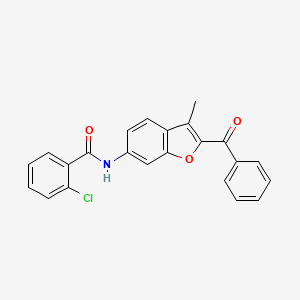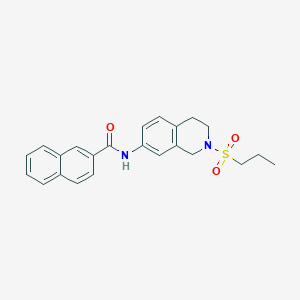
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes a method for synthesizing diastereomerically pure sulfoxides, which are related to the sulfonyl group in the target compound . The synthesis involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with organomagnesium compounds to yield sulfoxides with high enantiomeric purity. This method could potentially be adapted for the synthesis of the propylsulfonyl group in the target compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been determined by single crystal X-ray structure determination . This technique could be used to analyze the molecular structure of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide to confirm its stereochemistry and conformation.
Chemical Reactions Analysis
The second paper discusses the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) . It also compares the binding of sulfonamides and sulfones, suggesting that the sulfonamide group forms favorable interactions with the enzyme. This information could be relevant when considering the chemical reactivity of the sulfonyl group in the target compound with biological molecules.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the lipophilicity of sulfones versus sulfonamides is mentioned, which could be indicative of the target compound's solubility and potential to cross biological barriers such as the blood-brain barrier .
Applications De Recherche Scientifique
Protein Kinase Inhibition
Naphthalenesulfonamides, when modified to include an isoquinoline structure rather than a naphthalene ring, shift from being calmodulin antagonists to retaining their ability to inhibit protein kinases. Some derivatives exhibit selective inhibition toward specific protein kinases, with significant implications for studying cyclic nucleotide-dependent protein kinases and protein kinase C. This selective inhibition by isoquinoline derivatives highlights their potential as tools for dissecting the roles of these kinases in cellular processes and as leads for drug development (Hidaka et al., 1984).
Organic Synthesis and Chemical Transformations
Research on N-arylbenzamide and O-phenylsulfonyloxime derivatives has unveiled thermal fragmentation and rearrangement processes that yield various organic compounds. These findings offer insights into free radical mechanisms involving homolysis of N-O and/or C-N bonds, providing a foundation for novel synthetic routes in organic chemistry (Gaber et al., 2008).
Anticancer Applications
Derivatives of tetrahydroisoquinoline, including those structurally related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, have been investigated for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been reported, with some showing potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).
Development of Anticorrosion Agents
Studies on 8-oxyquinoline derivatives have explored their anticorrosion properties, demonstrating the utility of these compounds in protecting materials against corrosion. This research contributes to the development of new inhibitors for acid corrosion in steels, highlighting the broader applicability of compounds related to this compound in material science (Doroshenko et al., 2017).
Enzymatic Studies and Biological Implications
Amine N-sulfotransferase activity highlights the enzymatic potential for sulfuryl group transfer from 3'-phosphoadenosine 5'-phosphosulfate to a wide range of amines, forming sulfamates. This enzymatic activity underlines the biological significance of sulfur-containing compounds and their metabolic pathways, offering a glimpse into the biochemical processes involving compounds like this compound (Ramaswamy & Jakoby, 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-13-29(27,28)25-12-11-18-9-10-22(15-21(18)16-25)24-23(26)20-8-7-17-5-3-4-6-19(17)14-20/h3-10,14-15H,2,11-13,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHBHZARCYPRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

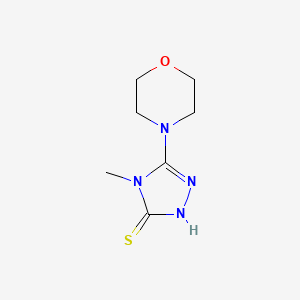

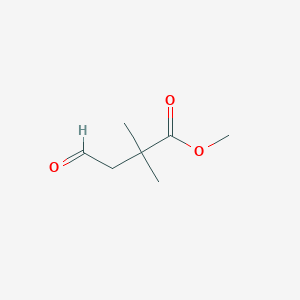
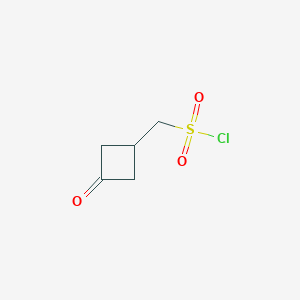
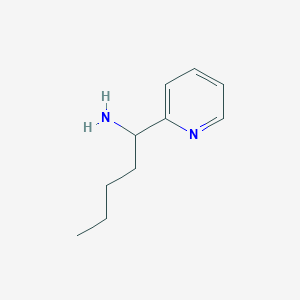
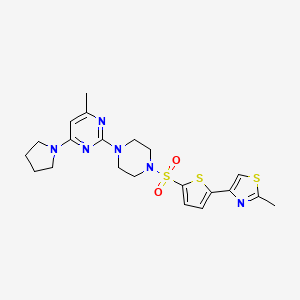
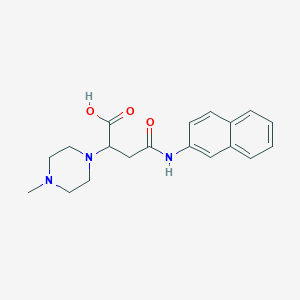
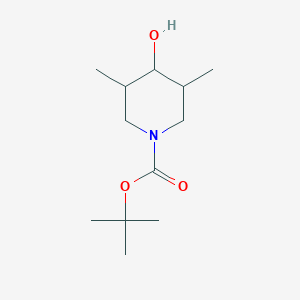

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

